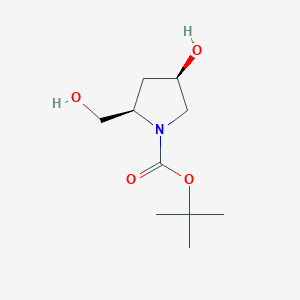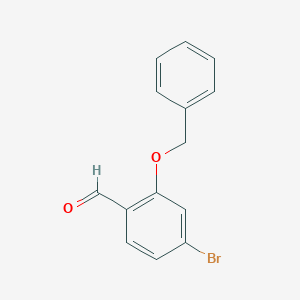![molecular formula C10H10F3NO2 B111890 Acide 3-amino-3-[3-(trifluorométhyl)phényl]propanoïque CAS No. 143438-91-9](/img/structure/B111890.png)
Acide 3-amino-3-[3-(trifluorométhyl)phényl]propanoïque
Vue d'ensemble
Description
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a chemical compound with the CAS Number: 143438-91-9 . It has a molecular weight of 233.19 and its linear formula is C10H10F3NO2 .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is represented by the linear formula C10H10F3NO2 . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Pharmacologie
Acide 3-amino-3-[3-(trifluorométhyl)phényl]propanoïque : est un composé qui a des applications potentielles dans le développement de nouveaux médicaments. Son groupe trifluorométhyle est une caractéristique commune de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer la biodisponibilité et la stabilité métabolique des agents thérapeutiques . Ce composé pourrait être utilisé dans la synthèse de nouveaux médicaments qui ciblent diverses maladies, en tirant parti des propriétés uniques conférées par le groupe trifluorométhyle.
Science des Matériaux
En science des matériaux, l'This compound peut contribuer à la synthèse de polymères et de matériaux avancés. La présence de groupes fonctionnels amine et acide carboxylique permet la réticulation, qui peut être utilisée pour créer des matériaux ayant des propriétés spécifiques de résistance mécanique et chimique adaptées à une large gamme d'applications, allant des revêtements aux dispositifs biomédicaux .
Biochimie
Biochimiquement, ce composé peut jouer un rôle dans les études d'inhibition enzymatique en raison de sa similitude structurale avec certains acides aminés. Il pourrait agir comme un inhibiteur compétitif pour les enzymes qui reconnaissent la phénylalanine ou la tyrosine, fournissant un outil pour comprendre les mécanismes enzymatiques et concevoir des inhibiteurs à des fins thérapeutiques .
Agriculture
En agriculture, des composés comme l'This compound peuvent être étudiés pour leur utilisation potentielle comme précurseurs d'agrochimiques. Le groupe trifluorométhyle est connu pour ses propriétés insecticides et fongicides, ce qui pourrait conduire au développement de nouveaux pesticides ou régulateurs de croissance des plantes .
Science de l'environnement
La science de l'environnement peut bénéficier de l'étude de l'This compound dans le contexte de la réhabilitation environnementale. Sa structure chimique pourrait être modifiée pour créer des composés qui se lient et neutralisent les polluants, ou elle pourrait être utilisée pour étudier le devenir environnemental de composés organofluorés similaires .
Génie Chimique
Enfin, en génie chimique, la réactivité de ce composé due à ses groupes fonctionnels en fait un candidat pour des études d'optimisation des procédés. Il pourrait être utilisé dans des recherches axées sur la cinétique des réactions, la catalyse et le développement de voies de synthèse plus efficaces pour les molécules organiques complexes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
It is a phenylalanine derivative , which suggests that it may interact with proteins or enzymes that metabolize phenylalanine
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to other phenylalanine derivatives. These interactions could involve binding to active sites, altering protein conformation, or modulating enzymatic activity.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is 1.45 , which may influence its distribution and bioavailability.
Result of Action
As a phenylalanine derivative , it may have effects similar to other compounds in this class, potentially influencing protein synthesis or enzymatic activity. More research is needed to elucidate these effects.
Propriétés
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382416 | |
| Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143438-91-9 | |
| Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)



